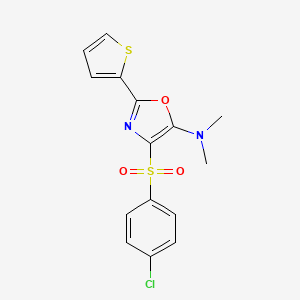

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also referred to as COTI-2, and it has been found to have promising anti-cancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

- Compounds related to the chemical have been synthesized for antiviral applications. For instance, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Fluorescent Molecular Probes

- 2,5-Diphenyloxazoles with a similar structure have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Luminescence and Spectral Properties

- Studies on 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, which are structurally related, revealed their spectral and luminescence properties. These compounds showed potential for applications in solvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).

Molecular Rearrangements in Organic Synthesis

- Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, which are structurally akin, provides insights into the synthesis of compounds with potential applications in organic chemistry (L'abbé et al., 1990).

Sulfonamide Synthesis

- The synthesis of various sulfonamides, including those with thiophene sulfonyl derivatives, has been explored. These studies contribute to the broader field of synthetic chemistry and potential applications in material science (Cremlyn et al., 1981; 1992).

Antibiotic Synthesis

- Research on the synthesis of compounds like dimethyl sulfomycinamate, which is structurally related, indicates potential applications in the development of antibiotics (Bagley et al., 2005).

Antimicrobial Agents

- Compounds with a similar structure have been explored for their potential as antimicrobial agents. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate activity against various bacterial and fungal strains (Sah et al., 2014).

Dealkylating Agents

- Chlorophenyl and tribromophenyl chlorothionoformates, related to the chemical of interest, have been studied as dealkylating agents for tertiary amines, indicating their potential use in organic synthesis (Heidari & Baradarani, 2006).

Organic Synthesis and Reactivity

- Research on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards various nucleophiles suggests applications in organic synthesis and material development (Pouzet et al., 1998).

Oxidative Desulfurization

- Studies on oxidative desulfurization using compounds similar to the one indicate potential applications in environmental science and industrial processes (Lu et al., 2010).

Proton-Conducting Polymers

- Research into sulfonated polyimide copolymers for proton conduction has implications in material science, particularly for fuel-cell applications (Saito et al., 2010).

Reaction Mechanisms in Organic Chemistry

- The study of reactions between 2-aminobenzophenone and thiourea, which are structurally related to the compound , provides valuable insights into reaction mechanisms in organic chemistry (Wang et al., 2014).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-18(2)15-14(17-13(21-15)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVILATFDGDIPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)

![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)